molecular formula C9H7BrFN B6157437 5-(2-bromoethyl)-2-fluorobenzonitrile CAS No. 1428478-55-0

5-(2-bromoethyl)-2-fluorobenzonitrile

Cat. No.: B6157437
CAS No.: 1428478-55-0
M. Wt: 228.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoethyl)-2-fluorobenzonitrile is a halogenated aromatic compound featuring a fluorine atom at the ortho position, a nitrile group, and a bromoethyl substituent at the 5th position of the benzene ring.

Properties

CAS No.

1428478-55-0

Molecular Formula

C9H7BrFN

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile followed by the introduction of the bromoethyl group. One common method involves the reaction of 2-fluorobenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromo group. The resulting intermediate is then reacted with ethylene bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove the bromo group or to modify the nitrile group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the bromoethyl group.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones depending on the reaction conditions.

    Reduction: Products include amines or hydrocarbons depending on the extent of reduction.

Scientific Research Applications

5-(2-Bromoethyl)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-2-fluorobenzonitrile involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity or the modification of protein function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural differences and similarities between 5-(2-bromoethyl)-2-fluorobenzonitrile and related fluorobenzonitrile derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-(2-bromoethyl), 2-fluoro, nitrile C₉H₇BrFN ~242.06 (calculated) Potential alkylating agent, pharmaceutical intermediate
5-Bromo-2-fluorobenzonitrile 5-bromo, 2-fluoro, nitrile C₇H₃BrFN 200.01 MP: 76–81°C; used in drug synthesis (e.g., antiretroviral agents)
5-(Chloromethyl)-2-fluorobenzonitrile 5-(chloromethyl), 2-fluoro, nitrile C₈H₅ClFN 185.59 Reactivity in nucleophilic substitution reactions
2-Fluoro-5-formylbenzonitrile 5-formyl, 2-fluoro, nitrile C₈H₄FNO 149.12 Intermediate for bioactive compounds; formyl group aids in condensation reactions
5-Amino-2-fluorobenzonitrile 5-amino, 2-fluoro, nitrile C₇H₇N₃ 133.15 Electron-donating amino group directs electrophilic substitution
5-Bromo-2-hydroxybenzonitrile 5-bromo, 2-hydroxy, nitrile C₇H₃BrNO 200.01 Hydrogen-bonding capability; used in cancer therapies

Reactivity and Functional Group Influence

  • Bromoethyl vs. Bromine’s lower electronegativity compared to chlorine may reduce leaving-group ability but enhance stability in intermediates .
  • Nitrile Group: The electron-withdrawing nitrile group deactivates the aromatic ring, directing electrophilic attacks to specific positions (e.g., meta to nitrile). This contrasts with amino-substituted derivatives (e.g., 5-amino-2-fluorobenzonitrile), where the electron-donating amino group activates the ring .
  • Fluorine Atom : Fluorine’s inductive effect further deactivates the ring, enhancing resistance to metabolic degradation in pharmaceuticals .

Physical and Spectroscopic Properties

While direct data for this compound are unavailable, inferences can be made:

  • Melting Point : Likely lower than 5-bromo-2-fluorobenzonitrile (76–81°C) due to increased molecular weight and reduced crystallinity from the flexible bromoethyl chain .
  • Solubility: The bromoethyl group may enhance solubility in organic solvents compared to hydroxyl- or amino-substituted analogs .
  • Spectroscopy : The nitrile group’s IR absorption (~2240 cm⁻¹) and fluorine’s NMR chemical shift (~-110 ppm for ¹⁹F) would be key identifiers, consistent with other fluorobenzonitriles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.